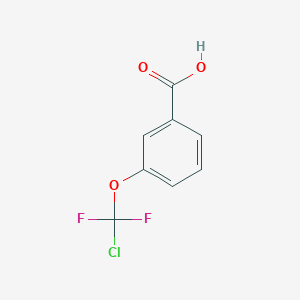

3-(Chlorodifluoromethoxy)benzoic acid

Description

3-(Chlorodifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5ClF2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorodifluoromethoxy group

Properties

IUPAC Name |

3-[chloro(difluoro)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHFIEFNBOSELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorodifluoromethoxy)benzoic acid typically involves the introduction of the chlorodifluoromethoxy group onto the benzoic acid framework. One common method is through the reaction of 3-hydroxybenzoic acid with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity is also explored.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorodifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Chlorodifluoromethoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The chlorodifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

- 3-Chlorobenzoic acid

- 3-Fluorobenzoic acid

- 3-(Trifluoromethoxy)benzoic acid

Uniqueness

3-(Chlorodifluoromethoxy)benzoic acid is unique due to the presence of both chlorine and fluorine atoms in the substituent group. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions compared to other similar compounds .

Biological Activity

3-(Chlorodifluoromethoxy)benzoic acid is an aromatic compound characterized by a benzoic acid structure with a chlorodifluoromethoxy substituent. Its unique chemical properties make it a subject of interest in various biological studies, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H5ClF2O3. It features:

- A carboxylic acid group (-COOH) which is known for its acidic properties.

- A chlorodifluoromethoxy group (-O-C(F)₂Cl) that enhances its reactivity due to the electron-withdrawing nature of fluorine and chlorine atoms.

Anti-inflammatory Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant anti-inflammatory activity. For instance, a study on a related compound (2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) demonstrated its ability to reduce inflammatory markers in lipopolysaccharide (LPS)-induced rats. The results showed a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) levels after administration, suggesting a potential mechanism involving inhibition of cyclooxygenase-2 (COX-2) activity and modulation of nuclear factor kappa B (NF-κB) signaling pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Binding to COX-2 , leading to reduced synthesis of pro-inflammatory mediators.

- Inhibition of NF-κB signaling , which plays a crucial role in regulating immune response and inflammation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | Contains trifluoromethoxy group; used in drugs. |

| 4-Chlorobenzoic acid | C7H5ClO2 | Chlorine at para position; used in synthesis. |

| 2,4-Dichlorobenzoic acid | C7H4Cl2O2 | Two chlorine substituents; herbicide applications. |

| Benzoic acid | C7H6O2 | Base structure; widely used as a preservative. |

| 4-Fluorobenzoic acid | C7H6F1O2 | Fluorine at para position; important in drugs. |

This table illustrates how the specific combination of the chlorodifluoromethoxy group and the carboxylic acid functionality may enhance both reactivity and biological activity compared to other benzoic acid derivatives.

Case Studies and Research Findings

- Anti-inflammatory Study : In a study involving LPS-induced rats, administration of a related compound resulted in significant reductions in inflammatory markers, indicating potential therapeutic applications for COX-related inflammatory diseases .

- Pharmaceutical Applications : The unique chemical structure positions this compound as a promising building block for drug synthesis, particularly for developing novel anti-inflammatory agents or other therapeutic compounds targeting inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.